molecular formula C17H24O3 B10759103 4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol

4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol

Cat. No.: B10759103
M. Wt: 276.4 g/mol
InChI Key: YMSZEVAWRFDVQX-BHOYTJKTSA-N
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Description

. This compound is characterized by its complex bicyclic structure, which includes a phenol group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

As an experimental compound, 4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL is not yet produced on an industrial scale. Its production is typically limited to research laboratories .

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for bromination reactions) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .

Scientific Research Applications

4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[33

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1-hydroxy-2-unsubstituted benzenoids and bicyclic phenols .

Uniqueness

The uniqueness of 4-[(1S,2S,5S,9R)-5-(HYDROXYMETHYL)-8,9-DIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL lies in its specific bicyclic structure and the presence of both a phenol and a hydroxymethyl group. This combination of structural features may confer unique reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol

InChI

InChI=1S/C17H24O3/c1-11-7-8-17(9-18)10-20-16(15(11)12(17)2)13-3-5-14(19)6-4-13/h3-6,11-12,15-16,18-19H,7-10H2,1-2H3/t11?,12-,15-,16-,17+/m1/s1

InChI Key

YMSZEVAWRFDVQX-BHOYTJKTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](OC[C@]1(CCC2C)CO)C3=CC=C(C=C3)O

Canonical SMILES

CC1CCC2(COC(C1C2C)C3=CC=C(C=C3)O)CO

Origin of Product

United States

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